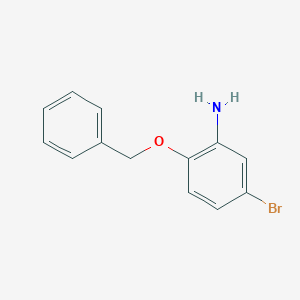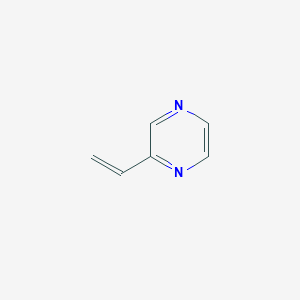
2-乙烯基吡嗪
描述
2-Vinylpyrazine, also known as 2-Ethenylpyrazine, is an organic compound with the molecular formula C6H6N2. It consists of a pyrazine ring substituted with a vinyl group at the second position. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .
科学研究应用
2-Vinylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry.
作用机制
Target of Action
2-Vinylpyrazine is a chemical compound with the empirical formula C6H6N2
Mode of Action
It has been identified in the maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde . The H/D exchange experiment confirmed that the active site of alkylpyrazines was on the methyl group, which was the reaction site for the condensation reaction of alkylpyrazines with formaldehyde .
Biochemical Pathways
It is known that vinylpyrazines are formed by the condensation reaction of alkylpyrazines and formaldehyde . This suggests that 2-Vinylpyrazine may be involved in biochemical pathways related to these compounds.
Action Environment
It is known that 2-vinylpyrazine is a liquid with a density of1.041 g/mL at 25 °C . It is also known to be flammable, with a flash point of 60 °C . These properties suggest that environmental factors such as temperature and exposure to ignition sources could potentially influence the compound’s action and stability.
生化分析
Cellular Effects
The cellular effects of 2-Vinylpyrazine are also not well-studied. It is possible that 2-Vinylpyrazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell type-specific and may vary depending on the concentration of 2-Vinylpyrazine and the duration of exposure .
Molecular Mechanism
It is likely that 2-Vinylpyrazine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Vinylpyrazine in animal models .
Metabolic Pathways
The metabolic pathways involving 2-Vinylpyrazine are not well-characterized. It is likely that 2-Vinylpyrazine interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that 2-Vinylpyrazine interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Vinylpyrazine is not well-characterized. It is possible that 2-Vinylpyrazine may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2-Vinylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with acetylene in the presence of a catalyst. Another method includes the dehydrogenation of 2-ethylpyrazine. The reaction conditions typically involve high temperatures and the use of catalysts such as palladium or platinum .
Industrial Production Methods: In industrial settings, 2-Vinylpyrazine is produced using large-scale chemical reactors. The process involves the catalytic dehydrogenation of 2-ethylpyrazine under controlled conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .
化学反应分析
Types of Reactions: 2-Vinylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine carboxylic acids.
Reduction: It can be reduced to form 2-ethylpyrazine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens and acids are used under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine carboxylic acids.
Reduction: 2-Ethylpyrazine.
Substitution: Various substituted pyrazines depending on the reagents used.
相似化合物的比较
2-Vinylpyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
4-Vinylpyridine: Another vinyl-substituted pyridine with different reactivity and applications.
1-Vinylimidazole: Contains an imidazole ring and is used in different chemical contexts.
Uniqueness: 2-Vinylpyrazine is unique due to its pyrazine ring, which imparts distinct aromatic properties and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-ethenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZWHBYRHQMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194592 | |
| Record name | Vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4177-16-6 | |
| Record name | Vinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4177-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-vinylpyrazine interesting for coordination chemistry?
A1: 2-Vinylpyrazine exhibits versatile coordination behavior due to the presence of multiple potential donor sites. It can bind to metal centers through the nitrogen atoms of the pyrazine ring, the vinyl group's double bond, or undergo C-H bond activation to form metallacycles. [, , ] This versatility allows for the creation of diverse molecular architectures with unique properties.
Q2: Can 2-vinylpyrazine bridge multiple metal centers?
A3: Yes, 2-vinylpyrazine can act as a bridging ligand, coordinating to multiple metal centers simultaneously. For instance, in the compound Ru5(CO)15(μ5-C4H2N2CHCH)(μ-H)2, a di-metalated 2-vinylpyrazine bridges a Ru3 subunit with a Ru2 center. [] Similarly, in Ru8(CO)24(μ7-C4H2N2CHC)(μ-H)3, a tri-metalated 2-vinylpyrazine links a Ru3 unit to a Ru5 center. [] This bridging capability contributes to the formation of complex multimetallic clusters.
Q3: What spectroscopic techniques are used to characterize 2-vinylpyrazine and its metal complexes?
A4: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis to characterize 2-vinylpyrazine and its metal complexes. [, , ] NMR spectroscopy provides information about the structure and bonding in the compounds, while X-ray diffraction reveals the solid-state molecular structure, including bond lengths, angles, and coordination geometries.
Q4: What are the potential applications of 2-vinylpyrazine metal complexes?
A4: While specific applications depend on the metal and overall structure of the complex, potential areas of interest include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)





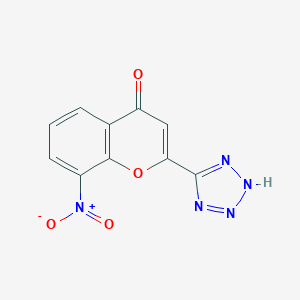
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
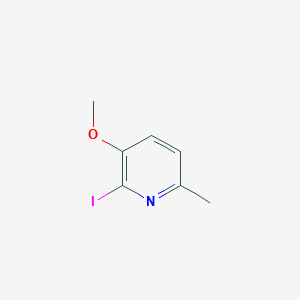
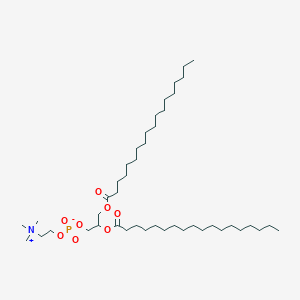
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

